O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate
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Overview
Description
O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate is an organophosphorus compound known for its applications in various fields, particularly in agriculture and chemistry. This compound is characterized by its unique structure, which includes a phosphorodithioate group bonded to a tetrahydrothiophene ring. It is commonly used as an intermediate in the synthesis of pesticides and other agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate typically involves the reaction of diethyl phosphorodithioate with tetrahydrothiophene. One common method includes the use of alkyl halides and thiophosphate salts in the presence of a base. For instance, the reaction of O,O-diethyl thiophosphoric acids with alkyl halides, in the presence of a base, provides a direct synthetic route to phosphorothioates .
Industrial Production Methods
Industrial production of this compound often involves the use of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo substitution reactions, particularly S-alkylation, where the sulfur atom is alkylated.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, sodium borohydride, and various oxidizing agents. Conditions often involve solvent-free environments and the use of microwave irradiation to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include thiiranes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds and agrochemicals.
Biology: Research has explored its potential as a biochemical tool for studying enzyme inhibition and other biological processes.
Medicine: While not widely used in medicine, its derivatives have been investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition is often due to the formation of covalent bonds between the compound and the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
O,O-Diethyl dithiophosphate: Similar in structure but lacks the tetrahydrothiophene ring.
Uniqueness
O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate is unique due to its tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in agriculture and research .
Properties
CAS No. |
6554-82-1 |
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Molecular Formula |
C8H17O2PS3 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
diethoxy-sulfanylidene-(thiolan-3-ylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C8H17O2PS3/c1-3-9-11(12,10-4-2)14-8-5-6-13-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
KJZINSQBEHIGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SC1CCSC1 |
Origin of Product |
United States |
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